1-Heptanesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRQHOWXVSDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069411 | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60586-80-3 | |

| Record name | 1-Heptanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60586-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060586803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Heptanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLP8FK213I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptanesulfonic Acid: Properties, Structure, and Applications in HPLC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant applications of 1-heptanesulfonic acid. Primarily utilized as an ion-pairing agent in analytical chemistry, this compound is instrumental in the development of robust analytical methods for drug substances, proteins, and peptides. This document details its physicochemical characteristics and provides a foundational experimental protocol for its use in High-Performance Liquid Chromatography (HPLC).

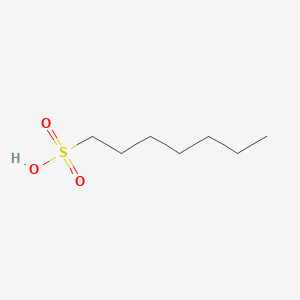

Chemical Structure and Identification

This compound is a member of the alkyl sulfonate family, characterized by a seven-carbon alkyl chain attached to a sulfonic acid functional group. This structure imparts amphiphilic properties, with a hydrophobic heptyl tail and a strongly acidic, hydrophilic sulfonate head. The most commonly used form in laboratory settings is its sodium salt, this compound sodium salt, which is a white crystalline powder.

| Identifier | This compound | This compound Sodium Salt |

| IUPAC Name | heptane-1-sulfonic acid[1] | sodium heptane-1-sulfonate |

| SMILES | CCCCCCCS(=O)(=O)O[1] | [Na+].CCCCCCCS([O-])(=O)=O |

| InChI | InChI=1S/C7H16O3S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H,8,9,10)[1] | 1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |

| InChI Key | AKRQHOWXVSDJEF-UHFFFAOYSA-N[1] | REFMEZARFCPESH-UHFFFAOYSA-M |

Physicochemical Properties

The utility of this compound and its salts in analytical applications is dictated by their physical and chemical properties. As a strong acid, the sulfonic acid group is fully deprotonated and negatively charged across a wide pH range.

| Property | This compound | This compound Sodium Salt |

| Molecular Formula | C₇H₁₆O₃S[1] | C₇H₁₅NaO₃S |

| Molecular Weight | 180.27 g/mol [1] | 202.25 g/mol |

| Appearance | Not specified (expected to be liquid or low-melting solid) | White crystalline powder or flakes[2] |

| Melting Point | Data not available | >300 °C[2][3] |

| Boiling Point | Data not available (likely decomposes) | Decomposes |

| pKa | Very low (strong acid) | Not applicable |

| Solubility | Data not available | Soluble in water (≥100 mg/mL); Moderately soluble (1-10%)[3] |

| pH | Not applicable | 5.5 - 7.5 (10% solution in water)[3] |

Core Application: Ion-Pair Reversed-Phase Chromatography

The primary application of this compound in research and drug development is as an ion-pairing agent in reversed-phase High-Performance Liquid Chromatography (IP-RP-HPLC).[4][5] This technique is essential for the separation and analysis of basic, cationic, and other polar compounds that exhibit poor retention on conventional C8 or C18 reversed-phase columns.[6]

In the pharmaceutical industry, IP-RP-HPLC methods using this compound are developed for quality control, stability testing, and pharmacokinetic studies of active pharmaceutical ingredients (APIs) and their metabolites.[7][8]

Mechanism of Action in IP-RP-HPLC

There are two predominant models describing the mechanism by which alkyl sulfonates facilitate the retention of cationic analytes on a nonpolar stationary phase.[9][10][11]

-

Ion-Pair Formation Model : The 1-heptanesulfonate anion forms a neutral, stoichiometric ion pair with the cationic analyte in the mobile phase. This neutral complex has increased hydrophobicity, allowing it to partition onto the nonpolar stationary phase and be retained.[10][12]

-

Dynamic Ion-Exchange Model : The hydrophobic heptyl chain of the 1-heptanesulfonate reagent adsorbs onto the surface of the reversed-phase packing material. This creates a dynamic, negatively charged surface on the stationary phase, which then retains cationic analytes through electrostatic interactions, functioning as a pseudo-ion-exchange column.[9][10][13]

The following diagram illustrates these two proposed mechanisms.

References

- 1. This compound | C7H16O3S | CID 89829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 1-Heptanesulfonate | 22767-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 [lobachemie.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium 1-heptanesulfonate this compound sodium salt [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Sodium 1-heptanesulfonate | 22767-50-6 [chemicalbook.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Ion-pair chromatography .pptx [slideshare.net]

- 13. Reddit - The heart of the internet [reddit.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Heptanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of 1-Heptanesulfonic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound, primarily as an ion-pairing agent in analytical chromatography. This document presents quantitative data in a structured format, outlines relevant experimental methodologies, and includes a visualization of its primary mechanism of action.

Core Physicochemical Properties

This compound is a member of the alkyl sulfonate family, which are strong organic acids. It is most commonly available and used as its sodium salt. The properties of both the acid and its sodium salt are detailed below.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its commonly used sodium salt.

| Property | This compound | This compound Sodium Salt | This compound Sodium Salt Monohydrate |

| Molecular Formula | C₇H₁₆O₃S[1] | C₇H₁₅NaO₃S[2] | C₇H₁₅NaO₃S·H₂O |

| Molecular Weight | 180.27 g/mol [1] | 202.25 g/mol [2] | 220.26 g/mol |

| Melting Point | Not available | >300 °C | >300 °C |

| pKa | Strong acid, estimated < 2 | Not applicable | Not applicable |

| Solubility in Water | Soluble | ≥100 mg/mL | Soluble |

| Solubility in Organic Solvents | Not specified | Soluble in ethanol (B145695) and methanol (B129727) (0.4% w/v) | Not specified |

| Appearance | Not specified | White crystalline powder or flakes[3][4][5] | Fine white crystalline powder |

| pH (10% aqueous solution) | Not applicable | 5.5 - 7.5[4] | Not specified |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methodologies for determining these properties for similar chemical compounds are applicable.

Determination of Melting Point

The melting point of this compound sodium salt, being a high-melting ionic solid, can be determined using a digital melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[6][7][8][9] Given that the melting point is above 300°C, a specialized high-temperature apparatus may be required.

Determination of Aqueous Solubility

The solubility of this compound and its sodium salt in water can be determined using the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a conductivity detector or by gravimetric analysis after evaporation of the solvent.[10][11]

Determination of pKa

As a strong acid, the pKa of this compound is difficult to determine directly in aqueous solution through traditional titration methods. Potentiometric titration in a non-aqueous solvent or computational methods are typically employed for such strong acids. Spectroscopic methods, such as UV-Vis or NMR spectroscopy, can also be utilized by observing changes in the spectrum as a function of the acidity of the medium.[12][13][14][15][16] For practical purposes in its common applications, it is considered to be fully dissociated in aqueous solutions.

Mechanism of Action and Logical Relationships

This compound's primary utility in research and drug development stems from its function as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). This technique allows for the separation of ionic and highly polar analytes on a non-polar stationary phase, which would otherwise elute with the solvent front.

Ion-Pair Chromatography Workflow

The following diagram illustrates the logical workflow of ion-pair chromatography utilizing an alkyl sulfonate like this compound.

Caption: Workflow of Ion-Pair Chromatography with this compound.

Explanation of the Workflow:

-

Mobile Phase Preparation: A positively charged analyte is present in a buffered mobile phase, which also contains the negatively charged 1-heptanesulfonate ion-pairing reagent.

-

Ion Pair Formation: In the mobile phase, the heptanesulfonate anion forms a neutral ion pair with the positively charged analyte.[17][18][19]

-

Partitioning: This newly formed neutral and more hydrophobic ion pair can now partition onto the non-polar stationary phase of the reverse-phase column.

-

Differential Elution: Different analytes will have varying affinities for the stationary phase based on the nature of their ion pairs, leading to differential retention times and thus, separation. The separated analytes are then detected as they elute from the column.[20][21]

This technical guide provides a foundational understanding of the physicochemical properties of this compound, equipping researchers and professionals with the necessary data and theoretical knowledge for its effective application.

References

- 1. This compound | C7H16O3S | CID 89829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 1-heptanesulfonate | C7H15NaO3S | CID 23672332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium 1-Heptanesulfonate | 22767-50-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 [lobachemie.com]

- 5. This compound, Sodium Salt, 98% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. benchchem.com [benchchem.com]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 18. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. Ion-pair chromatography .pptx [slideshare.net]

- 20. mdpi.com [mdpi.com]

- 21. chromatographyonline.com [chromatographyonline.com]

The Unseen Hand: A Technical Guide to 1-Heptanesulfonic Acid as an Ion-Pairing Reagent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of 1-heptanesulfonic acid as an ion-pairing reagent. Primarily utilized in reversed-phase high-performance liquid chromatography (RP-HPLC), this reagent is instrumental in the separation and analysis of ionic and highly polar molecules, a common challenge in pharmaceutical and drug development research. By understanding its core principles, scientists can effectively optimize chromatographic methods for enhanced resolution, improved peak shape, and reliable quantification of analytes.

The Core Mechanism: Taming Polarity in Reversed-Phase Chromatography

In reversed-phase liquid chromatography, the stationary phase is nonpolar, while the mobile phase is polar. This setup is highly effective for separating nonpolar compounds. However, ionic and highly polar analytes exhibit limited interaction with the nonpolar stationary phase, leading to poor retention and inadequate separation. This is where this compound comes into play.

This compound is an anionic ion-pairing reagent. It possesses a dual nature: a charged, polar head (the sulfonic acid group) and a nonpolar, hydrophobic tail (the seven-carbon alkyl chain). This amphipathic structure allows it to interact with both the analyte and the stationary phase, effectively modifying the chromatographic landscape.[1][2]

Two primary mechanisms have been proposed to explain the action of this compound in ion-pair chromatography:

-

The Ion-Pair Formation Model: In this model, the negatively charged sulfonate head of the this compound electrostatically interacts with a positively charged analyte in the mobile phase. This forms a neutral, hydrophobic ion-pair. This newly formed complex has a greater affinity for the nonpolar stationary phase, leading to increased retention. The hydrophobic tail of the this compound further enhances this interaction.[3][4]

-

The Dynamic Ion-Exchange Model: This model suggests that the hydrophobic alkyl tails of the this compound molecules adsorb onto the nonpolar stationary phase. This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate heads are oriented towards the mobile phase. Positively charged analytes in the mobile phase are then retained through electrostatic attraction to this modified stationary phase.[5][6]

In practice, it is believed that both mechanisms likely contribute to the retention process, with the predominant mechanism depending on the specific chromatographic conditions such as the concentration of the ion-pairing reagent, the nature of the analyte, and the composition of the mobile phase.

Quantitative Data Presentation

The effectiveness of an ion-pairing reagent is quantifiable through its impact on the retention of an analyte. The following tables summarize the expected quantitative effects of this compound and related alkyl sulfonates on analyte retention.

Table 1: Effect of this compound Concentration on Analyte Mobility

This table illustrates the impact of increasing this compound concentration on the electrophoretic mobility (migration time) of peptides in capillary electrophoresis, a technique with principles analogous to HPLC retention under ion-pairing conditions. A longer migration time indicates a stronger interaction and thus, higher retention.

| This compound Concentration (mmol/L) | Analyte | Observed Migration Time (minutes) |

| 0 | Peptide A | 5.2 |

| 20 | Peptide A | 8.7 |

| 100 | Peptide A | 15.4 |

| 0 | Peptide B | 5.3 |

| 20 | Peptide B | 9.1 |

| 100 | Peptide B | 16.2 |

Data adapted from a study on the capillary electrophoretic separation of peptides and proteins using heptanesulfonic acid as an ion-pairing agent.[7][8] The increased migration time demonstrates the enhanced interaction between the analytes and the ion-pairing reagent at higher concentrations.

Table 2: Influence of Alkyl Chain Length of Alkyl Sulfonates on Analyte Retention

The length of the alkyl chain of the ion-pairing reagent plays a crucial role in the degree of retention. Longer chains lead to increased hydrophobicity and stronger interaction with the stationary phase, resulting in greater retention of the analyte.

| Ion-Pairing Reagent | Analyte | Expected Retention Factor (k') |

| 1-Pentanesulfonic Acid | Cationic Analyte | Low |

| 1-Hexanesulfonic Acid | Cationic Analyte | Moderate |

| This compound | Cationic Analyte | High |

| 1-Octanesulfonic Acid | Cationic Analyte | Very High |

This table illustrates the general trend of increasing retention factor with longer alkyl chain length of the sulfonic acid ion-pairing reagent.[5][9] The specific retention factor will vary depending on the analyte and chromatographic conditions.

Experimental Protocols

The successful application of this compound as an ion-pairing reagent requires careful consideration of several experimental parameters. Below are detailed methodologies for key experiments.

Preparation of Mobile Phase with this compound

Objective: To prepare a buffered mobile phase containing a specific concentration of this compound for use in ion-pair reversed-phase HPLC.

Materials:

-

This compound sodium salt

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)

-

Buffer salts (e.g., sodium phosphate, ammonium (B1175870) acetate)

-

Acid or base for pH adjustment (e.g., phosphoric acid, triethylamine)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

0.45 µm or 0.22 µm membrane filter

Procedure:

-

Calculate the required mass of this compound sodium salt. For example, to prepare 1 liter of a 10 mM solution, you would need: 0.01 mol/L * 202.25 g/mol (M.W. of sodium 1-heptanesulfonate) = 2.0225 g.

-

Dissolve the buffer salts in a portion of the HPLC-grade water in a volumetric flask.

-

Add the calculated mass of this compound sodium salt to the buffer solution and stir until fully dissolved.

-

Add the required volume of organic modifier. The percentage of organic modifier will depend on the specific method and the hydrophobicity of the analytes.

-

Adjust the pH of the solution to the desired level using an appropriate acid or base. The pH should be controlled to ensure the analyte of interest is in its ionized form.

-

Bring the solution to the final volume with HPLC-grade water.

-

Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.

-

Degas the mobile phase before use to prevent bubble formation in the HPLC system.

HPLC Method Development for Separation of Cationic Analytes

Objective: To develop a robust HPLC method for the separation of a mixture of cationic analytes using this compound as an ion-pairing reagent.

Instrumentation and Columns:

-

A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

Initial Conditions:

-

Mobile Phase A: 10 mM this compound in water, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV absorbance maxima of the analytes.

-

Injection Volume: 10 µL.

Optimization Strategy:

-

Initial Run: Perform an initial injection of the analyte mixture under the starting conditions to assess retention and resolution.

-

Adjust Organic Modifier Gradient: If retention is too low, decrease the initial percentage of the organic modifier or use a shallower gradient. If retention is too high, increase the initial percentage of the organic modifier or use a steeper gradient.

-

Optimize this compound Concentration: Prepare mobile phases with varying concentrations of this compound (e.g., 5 mM, 10 mM, 20 mM) and evaluate the effect on retention and peak shape. Higher concentrations generally lead to increased retention, but can also lead to longer column equilibration times.

-

Fine-tune pH: Small adjustments to the mobile phase pH can significantly impact the selectivity of the separation, especially for analytes with different pKa values.

-

Evaluate Organic Modifier Type: If satisfactory separation is not achieved with acetonitrile, methanol (B129727) can be evaluated as an alternative organic modifier.

-

Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the ion-pairing mobile phase before starting the analysis. This can take significantly longer than with standard reversed-phase mobile phases. A stable baseline is indicative of a well-equilibrated column.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as an ion-pairing reagent.

Caption: Dual mechanisms of this compound in ion-pair chromatography.

Caption: HPLC method development workflow using this compound.

Caption: Key parameters influencing analyte retention in ion-pair chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Capillary electrophoretic separation of proteins and peptides by ion-pairing with heptanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

role of alkyl chain length in sulfonic acid ion-pairing agents

An In-depth Technical Guide to the Role of Alkyl Chain Length in Sulfonic Acid Ion-Pairing Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of sulfonic acid ion-pairing agents in reversed-phase high-performance liquid chromatography (RP-HPLC), with a core focus on the critical role of the agent's alkyl chain length. The strategic selection of the ion-pairing agent is paramount for achieving adequate retention, selectivity, and resolution of basic and cationic compounds, which are prevalent in pharmaceutical development.

Core Mechanism of Action

Ion-pair chromatography (IPC) is a powerful technique used to enhance the retention of charged analytes on non-polar stationary phases like C18.[1] For positively charged (cationic/basic) analytes, anionic ion-pairing agents, such as alkyl sulfonates, are added to the mobile phase.[2]

Two primary mechanisms have been proposed to explain how this works:

-

Ion-Pair Formation in Mobile Phase: The anionic sulfonate headgroup of the agent forms a neutral ion-pair with the cationic analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can be retained by the non-polar stationary phase through standard reversed-phase interactions.[3]

-

Dynamic Ion-Exchange Model: The hydrophobic alkyl tail of the sulfonate agent adsorbs onto the surface of the C18 stationary phase. This creates a dynamic, negatively charged surface. The positively charged analyte is then retained via an ion-exchange mechanism with this modified surface.[1][4]

For alkyl sulfonates, the dynamic ion-exchange model is considered the predominant mechanism of interaction.[1][2] The length of the alkyl chain is the primary modulator of this interaction.

The Role of the Alkyl Chain

The length of the alkyl chain on the sulfonic acid agent directly controls its hydrophobicity. A longer alkyl chain leads to a stronger hydrophobic interaction with the stationary phase, resulting in a denser layer of ion-exchange sites and, consequently, greater retention of the analyte.[1][5]

-

Short Chains (e.g., Pentanesulfonic Acid - C5): Offer weaker hydrophobic interactions. This results in less retention, requiring higher concentrations of the agent to achieve the same effect as a longer-chain counterpart.[6] They are advantageous for faster column equilibration.[2]

-

Medium Chains (e.g., Hexanesulfonic Acid - C6, Heptanesulfonic Acid - C7): Provide a good balance of retention and are commonly used as starting points in method development.

-

Long Chains (e.g., Octanesulfonic Acid - C8 and longer): Create very strong hydrophobic interactions, leading to a significant increase in retention time. While powerful, they require much longer column equilibration times and can be more difficult to wash out of the column.[2][7]

The choice of alkyl chain length is therefore a critical parameter for controlling the retention and selectivity of the separation.

Quantitative Data: Impact of Alkyl Chain Length on Retention

The selection of the ion-pairing agent's chain length has a predictable and significant impact on analyte retention. As the chain length increases, the retention of basic compounds is enhanced.

The following table summarizes the effects observed in a study on catecholamines (basic compounds), comparing pentane- (PSA), hexane- (HSA), and octanesulfonic acid (OSA). The capacity factor (k') is a measure of retention; a higher k' value indicates a longer retention time.

| Ion-Pairing Agent | Analyte | Concentration Effect on Capacity Factor (k') | Key Observations |

| Pentanesulfonic Acid (C5) | Catecholamines | Minimal effect on retention times within the tested molar concentration range.[6] | Insufficient hydrophobicity to significantly increase retention under typical conditions. |

| Hexanesulfonic Acid (C6) | Catecholamines | Increasing the concentration increased the capacity factors of all analytes.[6] | A higher concentration was required to achieve the same retention as Octanesulfonic Acid.[6] |

| Octanesulfonic Acid (C8) | Catecholamines | Increasing the concentration significantly increased the capacity factors of all analytes.[6] | Considered the ion-pair of choice for achieving strong retention of catecholamines.[6] |

| Octanesulfonic Acid (C8) | Tetracyclines | Significantly increased retention and improved resolution compared to no ion-pair agent. | Demonstrates broad utility for various classes of basic/cationic compounds. |

Visualizations: Mechanisms and Workflows

Diagram: Ion-Pairing Mechanism

Caption: Dynamic ion-exchange model in ion-pair chromatography.

Diagram: General Experimental Workflow

Caption: A typical workflow for analysis using ion-pair HPLC.

Diagram: Chain Length vs. Retention Relationship

Caption: Logical relationship between chain length and retention.

Experimental Protocols

This section provides a detailed methodology for developing an ion-pair reversed-phase chromatography method for basic analytes.

Materials and Reagents

-

Column: A high-purity, end-capped C18 or C8 column is recommended.[8]

-

Reagents: HPLC-grade water, acetonitrile (B52724) (ACN), and/or methanol (B129727) (MeOH).[8]

-

Ion-Pairing Agent: Sodium 1-pentanesulfonate, sodium 1-hexanesulfonate, sodium 1-heptanesulfonate, or sodium 1-octanesulfonate.

-

Buffer Salts: HPLC-grade phosphate (B84403) or acetate (B1210297) salts for pH control.

Step-by-Step Method Development Protocol

Step 1: Initial Parameter Selection

-

Choose the Ion-Pairing Agent: For initial screening, start with a mid-range agent like sodium 1-hexanesulfonate or sodium 1-heptanesulfonate.

-

Select the Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[9]

-

Choose the Organic Modifier: Methanol is often preferred for ion-pairing methods as alkyl sulfonates have better solubility in it compared to acetonitrile.[7]

Step 2: Mobile Phase Preparation

-

Prepare the Aqueous Buffer: Dissolve the chosen buffer salt (e.g., potassium phosphate) in HPLC-grade water to the desired concentration (e.g., 20-50 mM).

-

Adjust pH: For basic analytes, adjust the buffer pH to be at least two units below the analyte's pKa to ensure it is fully protonated (cationic).[8] Use an acid like phosphoric acid for this adjustment.

-

Add the Ion-Pairing Agent: Dissolve the selected sodium alkyl sulfonate into the aqueous buffer. A typical starting concentration is 0.005 M (5 mM).[8]

-

Final Mobile Phase: Mix the aqueous component (buffer + ion-pair agent) with the organic modifier (e.g., MeOH or ACN) in the desired ratio. Filter the final mobile phase through a 0.45 µm filter.

Step 3: Column Equilibration

-

Critical Importance: Proper column equilibration is essential for reproducible results in IPC. The ion-pairing agents take a significant amount of time to fully adsorb to the stationary phase.[7]

-

Procedure: Equilibrate the column with the final mobile phase at the operational flow rate for a minimum of 20-50 column volumes.[7] For a 25 cm x 4.6 mm column, this equates to approximately 50-125 mL of mobile phase.

-

Verification: Verify equilibration by making repeated injections of a standard solution until the retention times are stable and reproducible.[7]

Step 4: Optimization

-

Adjusting Retention:

-

To Increase Retention: Switch to an ion-pairing agent with a longer alkyl chain (e.g., from hexanesulfonate to octanesulfonate). Alternatively, slightly increase the concentration of the current agent or decrease the percentage of the organic modifier in the mobile phase.[2][9]

-

To Decrease Retention: Switch to an agent with a shorter alkyl chain, decrease its concentration, or increase the percentage of the organic modifier.

-

-

Fine-Tuning Selectivity: Small adjustments to the mobile phase pH, buffer concentration, or organic modifier percentage can be used to fine-tune the separation between analytes.[8]

Step 5: Post-Analysis Column Care

-

Agent Removal: Ion-pairing agents can permanently alter the column's surface chemistry. It is highly recommended to dedicate a column specifically for ion-pairing applications.[10]

-

Washing Procedure: To wash the column, first replace the aqueous buffer/ion-pair solution with plain water and flush the column with the same water/organic ratio for 10-20 column volumes to remove salts.[11] Then, flush with a high percentage of organic solvent (e.g., 80:20 ACN:water) before storing in 100% ACN or MeOH.[10]

Conclusion

The alkyl chain length of a sulfonic acid ion-pairing agent is a dominant factor in controlling the retention of basic and cationic analytes in reversed-phase HPLC. A longer chain imparts greater hydrophobicity, leading to stronger adsorption onto the stationary phase and a more potent ion-exchange surface, which in turn increases analyte retention. By systematically selecting the appropriate chain length—from shorter chains like pentanesulfonate for less retention to longer chains like octanesulfonate for strong retention—researchers can effectively modulate the chromatographic separation to achieve optimal resolution and analysis times. A thorough understanding of this principle, combined with meticulous experimental protocols for mobile phase preparation and column equilibration, is essential for developing robust and reproducible analytical methods in a drug development setting.

References

- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 2. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 3. itwreagents.com [itwreagents.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pdf.journalagent.com [pdf.journalagent.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. jk-sci.com [jk-sci.com]

- 9. elution of acidic and basic drugs in combination by HPLC - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. learning.sepscience.com [learning.sepscience.com]

Synthesis and Purification of 1-Heptanesulfonic Acid for HPLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of 1-heptanesulfonic acid, a critical ion-pairing reagent for High-Performance Liquid Chromatography (HPLC). The quality of this reagent is paramount for achieving reproducible and accurate analytical results in pharmaceutical and biomedical research. This document outlines a robust synthesis route, a detailed purification protocol to achieve HPLC-grade purity, and methods for quality control and characterization.

Introduction

This compound and its sodium salt are widely used as ion-pairing reagents in reversed-phase HPLC.[1][2] They are particularly effective for the separation of basic and cationic compounds, such as peptides, proteins, and small molecule drugs, by forming neutral ion pairs that can be retained and resolved on a non-polar stationary phase.[1] The purity of the ion-pairing reagent is crucial, as impurities can lead to baseline noise, extraneous peaks, and non-reproducible retention times.[1] This guide details a reliable method for the synthesis and purification of sodium 1-heptanesulfonate to a purity level suitable for demanding HPLC applications.

Synthesis of Sodium 1-Heptanesulfonate

A common and effective method for the synthesis of sodium 1-heptanesulfonate is the reaction of 1-bromoheptane (B155011) with sodium sulfite (B76179).[3] This nucleophilic substitution reaction, a variation of the Strecker sulfite synthesis, provides a direct route to the desired alkyl sulfonate.

Reaction Scheme

The overall reaction is as follows:

CH₃(CH₂)₆Br + Na₂SO₃ → CH₃(CH₂)₆SO₃Na + NaBr

Experimental Protocol

Materials:

-

1-Bromoheptane (C₇H₁₅Br)

-

Sodium sulfite (Na₂SO₃), anhydrous

-

Dodecyl sodium sulfate (B86663) (catalyst)[3]

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine sodium sulfite (1.0 mole), water (28 moles), and a catalytic amount of dodecyl sodium sulfate (0.01 moles).[3]

-

Heat the mixture with stirring to create a homogeneous solution.

-

Slowly add 1-bromoheptane (0.6 moles) to the reaction mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, or until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude sodium 1-heptanesulfonate will precipitate from the solution. Collect the crude product by vacuum filtration.

-

Wash the crude product with cold ethanol to remove unreacted 1-bromoheptane and other organic impurities.

Purification of Sodium 1-Heptanesulfonate

To achieve HPLC-grade purity (≥99.5%), the crude sodium 1-heptanesulfonate must be purified to remove residual starting materials, inorganic salts, and any UV-active impurities.[3] Recrystallization from a mixed alcohol-water solvent system is an effective method for this purification.[3]

Experimental Protocol

Materials:

-

Crude sodium 1-heptanesulfonate

-

Ethanol

-

Methanol

-

Water (deionized)

-

Activated carbon

Procedure:

-

Dissolve the crude sodium 1-heptanesulfonate in a minimum amount of a hot mixed solvent of ethanol, methanol, and water. The exact ratio should be determined empirically but a starting point of 50:30:20 (v/v/v) ethanol:methanol:water can be used.

-

Add a small amount of activated carbon to the hot solution to adsorb colored and UV-active impurities.

-

Hot filter the solution through a fluted filter paper or a heated Buchner funnel to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified sodium 1-heptanesulfonate in a vacuum oven at 60-80°C to a constant weight.

Quality Control and Characterization

The purity and identity of the final product must be confirmed before it is used in HPLC applications.

Quantitative Analysis by Titration

The purity of the synthesized sodium 1-heptanesulfonate can be determined by a two-phase titration method, which is a standard technique for the analysis of anionic surfactants.[4][5]

Principle: The anionic sulfonate is titrated with a standard solution of a cationic surfactant, such as Hyamine® 1622, in a two-phase system (e.g., chloroform (B151607) and water) with a suitable indicator.[5] The endpoint is observed by a color change in the organic phase.

Procedure Outline:

-

Prepare a standard solution of the purified sodium 1-heptanesulfonate.

-

Prepare a standardized solution of Hyamine® 1622.

-

In a titration vessel, add the sodium 1-heptanesulfonate solution, water, a mixed indicator solution, and chloroform.

-

Titrate with the standardized Hyamine® 1622 solution until the endpoint is reached.

-

The purity of the sodium 1-heptanesulfonate can be calculated based on the stoichiometry of the reaction.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the alkyl chain, and the methylene group adjacent to the sulfonate group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the heptyl chain.

Reference spectra for sodium 1-heptanesulfonate are available in spectral databases.[6][7][8][9]

UV Spectroscopy:

For use in HPLC with UV detection, the ion-pairing reagent itself should have minimal UV absorbance at the detection wavelength. A UV spectrum of a solution of the purified sodium 1-heptanesulfonate should be recorded to ensure there are no significant UV-absorbing impurities.

Data Presentation

| Parameter | Synthesis | Purification |

| Starting Materials | 1-Bromoheptane, Sodium Sulfite | Crude Sodium 1-Heptanesulfonate |

| Key Reagents | Dodecyl Sodium Sulfate (catalyst) | Ethanol, Methanol, Water, Activated Carbon |

| Typical Yield | 75-85% (crude) | >90% recovery |

| Purity (by Titration) | ~90-95% | ≥99.5%[3] |

| Appearance | Off-white solid | White crystalline powder |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of HPLC-grade sodium 1-heptanesulfonate.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. CN101693677A - Preparation method of ion pair chromatography reagent sodium pentanesulfonate, sodium hexanesulfonate, sodium heptanesulfonate or octane sodium sulfonate - Google Patents [patents.google.com]

- 4. xylemanalytics.com [xylemanalytics.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound SODIUM SALT MONOHYDRATE(207300-90-1) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

The Core of Separation: An In-depth Technical Guide to Ion-Pair Chromatography with 1-Heptanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Ion-pair chromatography (IPC) is a powerful and versatile technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar analytes. This guide delves into the core principles and practical applications of IPC, with a specific focus on the use of 1-heptanesulfonic acid as an ion-pairing reagent. This reagent has proven particularly effective in the pharmaceutical industry for the analysis of basic drugs, water-soluble vitamins, and other charged molecules that are poorly retained on traditional reversed-phase columns.

Core Principles: Enhancing Retention through Ion-Pair Formation

In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. While this setup is ideal for separating nonpolar compounds, ionic and highly polar analytes have little affinity for the stationary phase and elute quickly, often with poor resolution. Ion-pair chromatography addresses this challenge by introducing an ion-pairing reagent, such as this compound, into the mobile phase or the sample.[1][2][3]

This compound is an alkyl sulfonic acid with a seven-carbon chain. In an aqueous mobile phase, it exists as the heptanesulfonate anion. This reagent facilitates the separation of positively charged analytes (bases) through two primary proposed mechanisms:

-

The Ion-Pair Partition Model: The heptanesulfonate anion forms a neutral ion-pair with the positively charged analyte in the mobile phase. This newly formed neutral complex is more hydrophobic and can be retained by the nonpolar stationary phase.

-

The Dynamic Ion-Exchange Model: The hydrophobic alkyl chain of the heptanesulfonate anion adsorbs onto the surface of the reversed-phase packing material, creating a dynamic ion-exchange surface. This negatively charged surface can then retain positively charged analytes via electrostatic interactions.

The choice of this compound is strategic. Its C7 alkyl chain provides a moderate level of hydrophobicity, leading to effective interaction with C8 and C18 stationary phases without causing excessively long retention times.[4] The concentration of this compound in the mobile phase is a critical parameter that needs to be optimized, typically ranging from 5 to 50 mM, to achieve the desired separation.[2]

Key Applications in Pharmaceutical Analysis

This compound is widely employed in the pharmaceutical industry for quality control, stability testing, and the analysis of active pharmaceutical ingredients (APIs) and their related substances.

Analysis of Basic Drugs

Many pharmaceutical compounds are basic in nature and exist as cations at acidic or neutral pH. Ion-pair chromatography with this compound is a well-established method for the analysis of these compounds. For instance, a simple and selective isocratic HPLC method has been developed for the determination of ondansetron (B39145) hydrochloride, an antiemetic drug.[5] This method utilizes a mobile phase containing this compound to achieve good retention and peak shape.

Separation of Water-Soluble Vitamins

Water-soluble vitamins, which are often ionic, can be challenging to analyze using conventional reversed-phase HPLC. While some methods aim to avoid ion-pairing reagents, their use can offer significant advantages in terms of retention and resolution.

Analysis of Catecholamines

Catecholamines, such as epinephrine (B1671497) and norepinephrine, are small, polar, and hydrophilic molecules that exhibit poor retention on reversed-phase columns. A novel approach in ion-pair chromatography involves adding this compound directly to the extracted samples rather than the mobile phase. This technique has been successfully applied to the LC-MS/MS analysis of catecholamines in urine, demonstrating stable retention times and good analytical performance.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound for ion-pair chromatography. It is important to note that the data is compiled from different sources and for a variety of analytes and experimental conditions.

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time(s) (min) |

| Ondansetron Hydrochloride | Ultrasphere C8 | 0.3% Sodium heptanesulfonate in phosphate (B84403) buffer (pH 3.0) / Methanol (B129727) (40/60, V/V) | 1.0 | 309 | ~5.5 |

| Indapamide and Amlodipine Besylate | Hypersil C18 | Methanol / Acetonitrile / 0.1 M Heptane sulphonic acid sodium salt (pH 3.5 with triethylamine (B128534) and orthophosphoric acid) (20:40:40, v/v/v) | 1.0 | 237 | Indapamide: 4.13, Amlodipine besylate: 7.64 |

| Bempedoic Acid and Ezetimibe | UPLC (Acquity) CSH C18 | Acetonitrile / Heptane sulphonic acid buffer (pH 2.5) / OPA (5:95, v/v) | 0.5 | 232 | Bempedoic acid: 0.365, Ezetimibe: 1.326[6] |

Detailed Experimental Protocols

Protocol 1: Determination of Ondansetron Hydrochloride in Bulk and Pharmaceutical Dosage Forms

This protocol is based on the method described by Varvara et al. for the analysis of ondansetron hydrochloride.[5]

1. Materials and Reagents:

-

Ondansetron hydrochloride reference standard

-

Sodium heptanesulfonate

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Pharmaceutical dosage forms of ondansetron

2. Chromatographic Conditions:

-

HPLC System: Agilent 1100 series with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: Ultrasphere C8 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of 0.3% (w/v) sodium heptanesulfonate in phosphate buffer solution (pH 3.0, adjusted with orthophosphoric acid) and methanol in a 40:60 (V/V) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 309 nm

-

Injection Volume: 20 µL

3. Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of ondansetron hydrochloride reference standard in the mobile phase to obtain a final concentration of 0.2 mg/mL.

-

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of ondansetron, and dissolve it in the mobile phase. Dilute to the final concentration of 0.2 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

-

Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

-

The tailing factor for the ondansetron peak should be not more than 2.0.

-

The theoretical plate count for the ondansetron peak should be not less than 2000.

5. Analysis:

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the amount of ondansetron hydrochloride in the sample by comparing the peak area of the sample with that of the standard.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

References

- 1. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

Navigating Reversed-Phase Separations: A Technical Guide to the Solubility of 1-Heptanesulfonic Acid in HPLC Solvents

For Researchers, Scientists, and Drug Development Professionals

In the realm of High-Performance Liquid Chromatography (HPLC), particularly for the analysis of basic and cationic compounds, 1-Heptanesulfonic acid, predominantly in its sodium salt form, serves as an indispensable ion-pairing agent. Its efficacy in enhancing the retention and resolution of otherwise poorly retained analytes on reversed-phase columns is well-documented. However, the practical utility of this reagent is fundamentally governed by its solubility in the diverse array of solvents that constitute HPLC mobile phases. This technical guide provides an in-depth overview of the solubility of this compound sodium salt in common HPLC solvents, equipping researchers with the knowledge to formulate robust and reliable chromatographic methods.

Understanding the Role of this compound in HPLC

This compound is an organosulfur compound that, due to its strong acidic nature, is typically used as its sodium salt in analytical applications.[1] In reversed-phase HPLC, it is added to the mobile phase to form a neutral ion pair with positively charged analytes. This newly formed, less polar complex exhibits a greater affinity for the non-polar stationary phase, leading to increased retention and improved separation. The choice of solvent and the concentration of the ion-pairing reagent are critical parameters that influence the chromatographic outcome.

Solubility Profile of this compound Sodium Salt

The solubility of this compound sodium salt is a critical factor in the preparation of HPLC mobile phases. Insufficient solubility can lead to precipitation, causing blockages in the HPLC system and generating spurious peaks. The following table summarizes the available quantitative and qualitative solubility data for this compound sodium salt (anhydrous and monohydrate forms) in key HPLC solvents.

| Solvent | Chemical Formula | Polarity Index | Solubility Data | Form |

| Water | H₂O | 10.2 | ≥ 100 mg/mL[2][3] | Anhydrous |

| 10% w/v (clear, colorless solution)[3][4] | Monohydrate | |||

| "Freely soluble" | Anhydrous | |||

| Methanol (B129727) | CH₃OH | 5.1 | 0.4% w/v (clear solution)[4] | Monohydrate |

| "Clear" solution at 0.4%[5] | Monohydrate | |||

| Ethanol (B145695) | C₂H₅OH | 4.3 | 0.4% w/v (clear solution)[4] | Monohydrate |

| Acetonitrile (B52724) | C₂H₃N | 5.8 | Data not readily available | - |

| Isopropanol (B130326) | C₃H₈O | 3.9 | Data not readily available | - |

Note on Organic Solvents: While specific quantitative data for acetonitrile and isopropanol is not widely published in readily accessible literature, the general principles of solubility for sulfonic acid salts suggest they are more soluble in polar organic solvents.[6][7] Given their polarity, it can be inferred that this compound sodium salt has some degree of solubility in acetonitrile and isopropanol, sufficient for its typical use concentrations in HPLC (e.g., 5-10 mM). However, empirical determination is recommended for preparing stock solutions at higher concentrations.

Experimental Protocol for Solubility Determination

For researchers needing to determine the solubility of this compound sodium salt in a specific solvent or mixed mobile phase, a standard experimental protocol can be followed. This ensures accurate and reproducible results.

Objective: To determine the saturation solubility of this compound sodium salt in a given HPLC solvent at a specified temperature.

Materials:

-

This compound sodium salt (high purity, HPLC grade)

-

HPLC-grade solvent of interest (e.g., water, methanol, acetonitrile, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound sodium salt to a series of vials containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. For finer suspensions, centrifugation at a controlled temperature can be used to pellet the excess solid.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method. An ELSD is often suitable for quantifying non-UV active compounds like alkyl sulfonates. Alternatively, if the compound has a UV chromophore or can be derivatized, a UV detector can be used.

-

Calibration Curve: Prepare a series of standard solutions of this compound sodium salt of known concentrations. Analyze these standards to generate a calibration curve of detector response versus concentration.

-

Calculation of Solubility: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original, saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for HPLC Method Development

The primary application of this compound is as an ion-pairing reagent in reversed-phase HPLC to improve the separation of basic analytes. The following diagram illustrates the logical workflow for incorporating this reagent into a method.

Caption: Logical workflow for incorporating this compound in HPLC method development.

Conclusion

This compound sodium salt is a powerful tool in the arsenal (B13267) of the modern chromatographer for the analysis of basic compounds. A thorough understanding of its solubility in common HPLC solvents is paramount for the successful development and implementation of robust analytical methods. While highly soluble in water, its solubility in organic modifiers like methanol and ethanol is more limited, and data for acetonitrile and isopropanol remains to be extensively documented. The provided guidelines and experimental protocol offer a framework for researchers to confidently prepare mobile phases containing this important ion-pairing reagent, paving the way for improved separations and more reliable analytical results.

References

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Sodium 1-heptanesulfonate this compound sodium salt [sigmaaldrich.com]

- 3. Sodium 1-heptanesulfonate [chembk.com]

- 4. ulab360.com [ulab360.com]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. US1926442A - Production of sulfonic acids of aliphatic and hydroaromatic carboxylic acids - Google Patents [patents.google.com]

- 7. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

The Core Principles of Ion-Pairing Chromatography with 1-Heptanesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of ion-pairing chromatography (IPC) utilizing 1-heptanesulfonic acid. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical guidance required for the successful implementation of this powerful analytical technique. We will delve into the core principles of ion-pairing, the specific role of this compound, data-driven insights into its application, and detailed experimental protocols.

Introduction to Ion-Pairing Chromatography

Ion-pairing chromatography is a versatile separation technique within the realm of high-performance liquid chromatography (HPLC). It is particularly adept at enhancing the retention and resolution of ionic and highly polar analytes on reversed-phase columns, which would otherwise exhibit poor retention.[1] The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a charge opposite to that of the analyte, forms an electrically neutral ion pair with the analyte.[2][3] This newly formed neutral complex exhibits increased hydrophobicity, leading to a greater affinity for the non-polar stationary phase and consequently, improved retention and separation.[2]

The Role of this compound as an Ion-Pairing Reagent

This compound, and more commonly its sodium salt, is a widely employed anionic ion-pairing reagent.[4][5] Its chemical structure consists of a seven-carbon alkyl chain (heptyl group) and a sulfonic acid head group. This amphipathic nature is key to its function. The negatively charged sulfonate group interacts with positively charged (cationic) analytes, such as basic drugs, peptides, and proteins, to form a neutral ion pair.[5][6] The hydrophobic heptyl chain then facilitates the interaction and retention of this ion pair with the reversed-phase stationary phase (e.g., C8 or C18).[7]

The choice of this compound is often predicated on the desired retention characteristics. The length of the alkyl chain of the ion-pairing reagent plays a crucial role in the retention of the analyte; a longer chain generally leads to increased retention.[1] Therefore, this compound provides a moderate level of hydrophobicity and retention, making it a suitable choice for a broad range of applications.

Theoretical Mechanisms of Ion-Pairing

Two primary models describe the mechanism of retention in ion-pairing chromatography: the ion-pair formation in the mobile phase model and the dynamic ion-exchange model .

-

Ion-Pair Formation in the Mobile Phase: This model posits that the ion-pairing reagent and the analyte form a neutral ion pair in the mobile phase before partitioning onto the stationary phase. The retention of this neutral complex is then governed by traditional reversed-phase mechanisms, where the hydrophobicity of the ion pair dictates its interaction with the stationary phase.[8]

-

Dynamic Ion-Exchange: In this model, the hydrophobic tails of the 1-heptanesulfonate ions adsorb onto the surface of the non-polar stationary phase, creating a dynamic, in-situ ion-exchange surface. The negatively charged sulfonate head groups are oriented towards the mobile phase, effectively creating a pseudo-stationary phase with ion-exchange capabilities. Positively charged analytes in the mobile phase can then interact with and be retained by these immobilized sulfonate groups.[7][8]

In practice, it is likely that a combination of both mechanisms contributes to the overall retention and separation process.

Quantitative Data and Physicochemical Properties

The successful application of this compound in ion-pairing chromatography is dependent on its physicochemical properties and the careful control of experimental parameters. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound and its Sodium Salt

| Property | This compound | This compound Sodium Salt Anhydrous | This compound Sodium Salt Monohydrate |

| Molecular Formula | C₇H₁₆O₃S[9] | C₇H₁₅NaO₃S[10] | C₇H₁₅NaO₃S·H₂O[11] |

| Molecular Weight | 180.27 g/mol [9] | 202.25 g/mol [12] | 220.27 g/mol [4] |

| CAS Number | 35066-56-7 (acid) | 22767-50-6[10][13] | 207300-90-1[11] |

| Appearance | - | White crystalline powder[10] | White crystalline powder[4] |

| Solubility | - | Soluble in water | Soluble in water (10% w/v)[4] |

Table 2: Typical Experimental Parameters and their Effects on Retention

| Parameter | Typical Range | Effect on Retention of Cationic Analytes |

| Concentration of this compound | 5 - 50 mM[4] | Increasing concentration generally increases retention up to a plateau.[1] |

| Mobile Phase pH | 2.5 - 4.0 | pH should be controlled to ensure the analyte is in its ionized (cationic) form. A pH around 3.4 has been used for the analysis of aspirin.[11] |

| Organic Modifier (e.g., Acetonitrile (B52724), Methanol) | Varies depending on analyte | Increasing the percentage of organic modifier decreases retention. |

| Buffer (e.g., Phosphate (B84403), Acetate) | 10 - 50 mM | Maintains a stable pH, which is crucial for reproducible retention times. |

| Column Temperature | Ambient to 40°C | Increasing temperature can decrease retention and may affect selectivity. |

Experimental Protocols

The following sections provide a generalized protocol for developing an ion-pairing HPLC method using this compound, as well as a specific example.

General Method Development Protocol

-

Analyte and Column Selection:

-

This method is suitable for cationic (basic) analytes.

-

A standard C8 or C18 reversed-phase column is typically used.

-

-

Mobile Phase Preparation:

-

Aqueous Component:

-

Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH to a level where the analyte is fully ionized (typically pH 2.5-3.5).

-

Dissolve the desired amount of this compound sodium salt into the buffer. A starting concentration of 10-20 mM is common.

-

Filter the aqueous mobile phase through a 0.45 µm filter.

-

-

Organic Component:

-

Use HPLC-grade acetonitrile or methanol.

-

-

-

Initial Chromatographic Conditions:

-

Mobile Phase Composition: Start with a relatively low percentage of organic modifier (e.g., 70:30 Aqueous:Organic) to ensure initial retention of the analyte.

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

-

Detection: Use a UV detector at the wavelength of maximum absorbance for your analyte.

-

Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30-60 minutes to ensure the stationary phase is fully coated with the ion-pairing reagent. This is critical for reproducible results.[10]

-

-

Method Optimization:

-

Adjust Organic Modifier Concentration: Increase the percentage of the organic modifier to decrease retention time or decrease it to increase retention time.

-

Optimize Ion-Pairing Reagent Concentration: If resolution is poor, adjust the concentration of this compound. Increasing the concentration can improve the peak shape and retention of basic compounds.[4]

-

Fine-tune pH: Small adjustments in pH can sometimes improve selectivity between closely eluting peaks.

-

Example Protocol: Analysis of a Basic Drug

This protocol is a hypothetical example based on common practices reported in the literature for the analysis of basic pharmaceutical compounds.

-

Analyte: A basic drug with a pKa of 8.5.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 25 mM sodium phosphate buffer with 10 mM this compound sodium salt, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-10 min: 20% B to 60% B

-

10-12 min: 60% B to 20% B

-

12-15 min: Hold at 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).

Visualizations

The following diagrams illustrate the core concepts of ion-pairing chromatography with this compound.

Caption: Mechanism of ion-pair formation in the mobile phase.

References

- 1. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. nacalai.com [nacalai.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. m.youtube.com [m.youtube.com]

- 11. sodium 1-heptanesulfonate usage question - Chromatography Forum [chromforum.org]

- 12. hplc.eu [hplc.eu]

- 13. uv.es [uv.es]

The Advent of 1-Heptanesulfonic Acid in Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of analytical chromatography has been marked by continuous innovation, enabling the separation and quantification of increasingly complex mixtures. A significant leap in the analysis of ionic and polar organic compounds was the development of ion-pair reversed-phase chromatography. Central to this technique is the use of ion-pairing reagents, with 1-heptanesulfonic acid emerging as a important tool, particularly in the pharmaceutical industry. This guide delves into the discovery and history of this compound in chromatography, providing in-depth technical details, experimental protocols, and a quantitative overview of its applications.

From "Soap Chromatography" to a Pillar of Pharmaceutical Analysis: A Historical Perspective

The theoretical underpinnings for the separation of ionizable compounds in reversed-phase liquid chromatography were laid in the early 1970s. The challenge lay in retaining and separating highly polar and ionic molecules on nonpolar stationary phases. Traditional reversed-phase chromatography was often inadequate for this purpose, as these compounds would elute with little or no retention.

The breakthrough came with the pioneering work of Swedish scientist Göran Schill and his research group. In 1973, they introduced the concept of using "hydrophobic ions" in the mobile phase to control the retention of oppositely charged analyte ions.[1] This technique, initially termed "soap chromatography" due to the surfactant-like nature of the reagents, formed the basis of what is now known as ion-pair chromatography (IPC).[1] Alkyl sulfonates were among the early anionic ion-pairing reagents investigated.

The fundamental principle of IPC involves the addition of an ion-pairing reagent, such as an alkyl sulfonate for the analysis of cationic compounds, to the mobile phase. This reagent forms a neutral ion pair with the charged analyte. The resulting complex, being more hydrophobic than the original analyte, exhibits increased retention on the reversed-phase column, allowing for effective separation.

Two primary mechanisms have been proposed to explain the retention process in ion-pair chromatography:

-

Ion-Pair Formation in the Mobile Phase: In this model, the ion-pairing reagent and the analyte form a neutral complex in the mobile phase. This complex then partitions onto the hydrophobic stationary phase.

-

Dynamic Ion-Exchange: This model suggests that the hydrophobic tails of the ion-pairing reagent adsorb onto the stationary phase, creating a dynamic ion-exchange surface. The charged analytes are then retained on this surface through electrostatic interactions.

The work of Csaba Horvath and Wayne Melander in the mid-1970s further solidified the theoretical understanding of the hydrophobic interactions at play in reversed-phase chromatography, providing a framework for optimizing separations, including those involving ion-pairing reagents.

While the exact first use of this compound is not definitively documented in a single seminal paper, its adoption grew out of the systematic investigation of alkyl sulfonates as ion-pairing reagents. The length of the alkyl chain of the sulfonate is a critical parameter influencing the degree of retention. Shorter chains like pentanesulfonic acid provide less retention, while longer chains like dodecanesulfonic acid can lead to excessively long analysis times. This compound, with its seven-carbon chain, offered a versatile balance, providing sufficient retention for a wide range of basic and cationic compounds without unduly prolonging the chromatographic run. This made it particularly well-suited for the analysis of pharmaceuticals, many of which are basic compounds.

The Mechanism of Action: A Visual Representation

The logical workflow for developing an HPLC method using this compound as an ion-pairing reagent can be visualized as follows:

The core of ion-pair chromatography with this compound lies in the formation of a neutral complex that can be retained and separated on a reversed-phase column. The following diagram illustrates this fundamental principle:

Quantitative Applications in Pharmaceutical Analysis

This compound has become a staple in the quality control and analysis of a diverse range of pharmaceutical compounds. The following tables summarize quantitative data from various published HPLC methods utilizing this ion-pairing reagent.

Table 1: HPLC Method Parameters for Pharmaceutical Analysis using this compound

| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

| Trimebutine Maleate | C18 | Acetonitrile (B52724), this compound | 1.0 | UV | Generic Method |

| Atenolol and Indapamide | C18 (150x4.6 mm, 5 µm) | 0.1% w/v Octane (B31449) Sulphonic Acid, Methanol (B129727) (55:45 v/v), pH 2.8 | 0.8 | UV at 235 nm | [2] |

| Bempedoic Acid and Ezetimibe | UPLC CSH C18 (100x2.1 mm, 1.7 µm) | Acetonitrile, Heptane (B126788) Sulphonic Acid Buffer (pH 2.5) / OPA (5:95 v/v) | 0.5 | UV at 232 nm | [3] |